4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(pentan-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(pentan-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H25F2N7O and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antimicrobial Activities
- Compounds similar in structure to the specified chemical, specifically those containing piperazine and tetrazole moieties, have demonstrated significant antifungal activities, particularly against a variety of Candida species and Aspergillus species. For instance, one compound showed notable minimum inhibitory concentration (MIC) values against various strains, comparable to those of established antifungal agents like itraconazole and fluconazole (Upadhayaya et al., 2004).
- Piperazine derivatives, as seen in compounds structurally akin to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Certain derivatives displayed potent antibacterial and cytotoxic activities against different bacterial strains and cell lines, underlining their potential as therapeutic agents (Mekky & Sanad, 2020).
- A series of new piperazine derivatives, structurally related to the specified chemical, were synthesized and showed promising antiviral activities, notably against Tobacco mosaic virus (TMV), and also exhibited potent antimicrobial activity (Krishna Reddy et al., 2013).
Synthesis and Characterization
- Novel pyrazole carboxamide derivatives containing a piperazine moiety were synthesized, and their structures were confirmed through methods like X-ray crystal analysis, showcasing the importance of structural characterization in the development of potential therapeutic agents (Lv et al., 2013).
Imaging and Diagnostic Applications
- Piperazine derivatives structurally similar to the specified compound were synthesized for potential use as PET agents in imaging neuroinflammation. This indicates the potential use of such compounds in medical imaging and diagnostics (Wang et al., 2018).
Properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-pentan-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N7O/c1-3-13(4-2)21-18(28)26-9-7-25(8-10-26)12-17-22-23-24-27(17)14-5-6-15(19)16(20)11-14/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCIGCIVRWDWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.